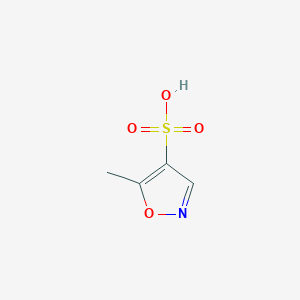
5-Methyl-1,2-oxazole-4-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2-oxazole-4-sulfonic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring, a five-membered aromatic ring containing both nitrogen and oxygen atoms, and a sulfonic acid group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 5-methyl-2-aminooxazole-4-carboxylic acid under acidic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts and specific solvents to facilitate the cyclization process.
Types of Reactions:
Oxidation: The sulfonic acid group can undergo oxidation reactions to form sulfonyl chlorides or sulfates.
Reduction: Reduction of the sulfonic acid group can lead to the formation of the corresponding thiol or sulfide.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.
Common Reagents and Conditions:
Oxidation: Reagents like chlorosulfonic acid or sulfur trioxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often used.
Major Products Formed:
Oxidation: 5-Methyl-1,2-oxazole-4-sulfonyl chloride.
Reduction: 5-Methyl-1,2-oxazole-4-thiol.
Substitution: Various substituted oxazoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Methyl-1,2-oxazole-4-sulfonic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-1,2-oxazole-4-sulfonic acid: Similar structure with an ethyl group instead of a methyl group.
1,2-Oxazole-4-sulfonic acid: Lacks the methyl group at the 5-position.
2-Methyl-1,3-oxazole-4-sulfonic acid: Different position of the methyl group on the oxazole ring.
Uniqueness: The presence of the methyl group at the 5-position in 5-Methyl-1,2-oxazole-4-sulfonic acid provides unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
773051-56-2 |
|---|---|
Molekularformel |
C4H5NO4S |
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
5-methyl-1,2-oxazole-4-sulfonic acid |
InChI |
InChI=1S/C4H5NO4S/c1-3-4(2-5-9-3)10(6,7)8/h2H,1H3,(H,6,7,8) |
InChI-Schlüssel |
LJNAUMRVTGLRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


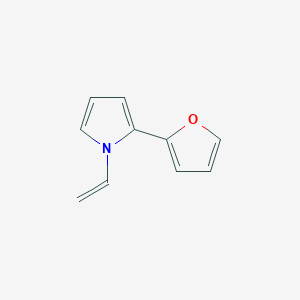
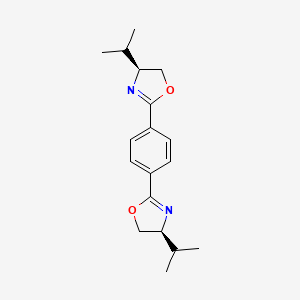

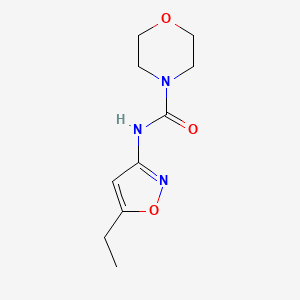
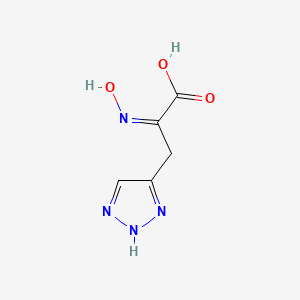
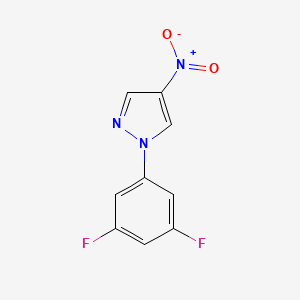
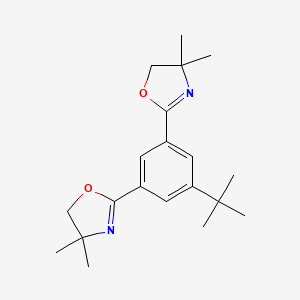
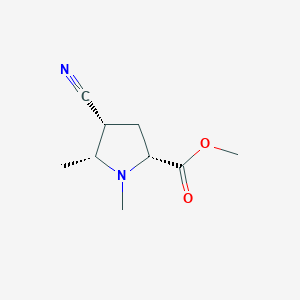
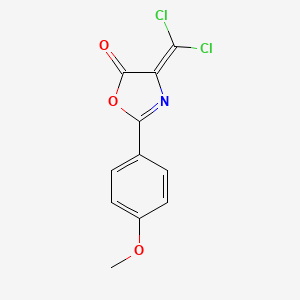
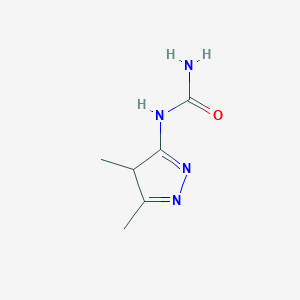
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)


